Chlorinated alpha-olefin, liquid

描述

Definition and Structural Characterization within Chlorinated Hydrocarbon Classes

Chlorinated alpha-olefins are organochlorine compounds that are structurally defined as alkenes with a chlorine atom substituted at the C-1 position (the alpha carbon). They fall under the broader category of chlorinated hydrocarbons, which also includes chlorinated paraffins (alkanes) and aromatic compounds. The general structure of a chlorinated alpha-olefin can be represented as R-CH=CHCl, where R is an alkyl or other organic group.

The chlorination of alpha-olefins, which are hydrocarbons with a double bond at the primary or alpha position, can result in a variety of products. The reaction of chlorine with alpha-olefins can lead to the formation of 1,2-dihalides. cpchem.com The process for producing chlorinated hydrocarbons can involve the liquid phase chlorination of a normally liquid hydrocarbon mixture consisting mainly of normal alpha-olefins with an average of 6 to 18 carbon atoms per molecule. google.com This reaction is typically carried out at temperatures between 25°C and 120°C and involves both addition and substitution reactions. google.com

It is important to distinguish CAOs from the more widely studied chlorinated paraffins (CPs). CPs are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length into short-chain (SCCPs, C10–13), medium-chain (MCCPs, C14–17), and long-chain (LCCPs, C>17). wikipedia.org While both are chlorinated hydrocarbons, the presence of the olefinic double bond in CAOs imparts distinct chemical reactivity and properties. Recent analytical advancements, such as the use of liquid chromatography-mass spectrometry (LC-MS), have enabled the identification of not only CPs but also chlorinated mono-olefins (COs), di-olefins (CdiOs), and tri-olefins (CtriOs) in environmental samples like sewage sludge. uzh.ch

Significance and Research Trajectory in Organic Chemistry and Materials Science

The significance of chlorinated alpha-olefins in academic research stems from their utility as versatile intermediates in organic synthesis and as building blocks for functional materials. In organic chemistry, CAOs serve as precursors for the synthesis of a wide array of compounds. For instance, they are utilized as intermediates in the synthesis of various terpenoids, which have applications in perfumes, feed additives, and medicines. google.com

In the realm of materials science, the incorporation of chlorine into alpha-olefin polymers can significantly modify their properties. Research has explored the creation of readily curable chlorinated poly-α-olefins and ethylene-α-olefin copolymers. acs.org The presence of chlorine can enhance flame retardancy, chemical resistance, and alter the mechanical properties of the resulting polymers. Alpha-olefins themselves are crucial as comonomers in the production of polyethylene (B3416737), leading to materials like linear low-density polyethylene (LLDPE) with improved flexibility and impact resistance. researchdive.com The study of CAOs in this context aims to develop new polymers with tailored functionalities.

Historical Context and Evolution of CAO Research

Research into chlorinated hydrocarbons has a long history, with a significant focus on chlorinated paraffins due to their widespread industrial use as plasticizers and flame retardants. researchgate.net A 2025 scientometric analysis revealed that research on chlorinated paraffins has been ongoing for over a century, with a notable increase in publications in recent decades, particularly after the regulation of short-chain chlorinated paraffins (SCCPs) as persistent organic pollutants (POPs). frontiersin.orgresearchgate.net

The study of chlorinated olefins has also been a subject of interest for a considerable time. Early research in the late 1970s investigated the carcinogenicity of chlorinated olefins like vinyl chloride and vinylidene chloride, examining factors such as molecular structure and concentration. nih.gov More recently, research has evolved to investigate the environmental presence and long-term trends of both chlorinated paraffins and olefins. A 2024 study, for example, analyzed the evolution of their fingerprints in sewage sludge from 1993 to 2020, noting a substantial reduction in SCCPs and a shift towards lower chlorinated MCCPs. uzh.chnih.gov This indicates a response to regulatory measures and a change in industrial production and use.

Scope and Research Objectives of Contemporary CAO Studies

Current research on chlorinated alpha-olefins is multifaceted, addressing both fundamental chemical principles and practical applications. A primary objective is the development of efficient and selective synthesis methods. For example, processes for preparing chlorinated olefins using hypochlorous acid generated in a two-phase system have been patented. google.com

Another significant area of contemporary research is the detailed characterization of these compounds and their transformation products. Advanced analytical techniques are being employed to understand the complex mixtures of chlorinated paraffins and olefins found in environmental and biological samples. uzh.chnih.gov

Furthermore, there is a growing interest in the application of CAOs in polymer science. Research is ongoing to develop new catalytic systems for the polymerization of alpha-olefins, including those that incorporate chlorinated alcohols in the catalyst composition. fmeasure.com The goal is to create polymers with enhanced properties for a variety of applications, from plastics and lubricants to surfactants. researchdive.comvpcchem.com The study of the kinetics and mechanisms of olefin chlorination and bromination also remains an active area of research, with implications for water treatment and environmental chemistry. ethz.ch

Data Tables

Table 1: Classification of Chlorinated Hydrocarbons

| Class | General Structure | Key Characteristics |

| Chlorinated Alpha-Olefins (CAOs) | R-CH=CHCl | Contains a C=C double bond at the alpha position; reactive due to the double bond. |

| Chlorinated Paraffins (CPs) | CxH(2x-y+2)Cly | Saturated alkanes with chlorine substitution; classified by chain length (SCCPs, MCCPs, LCCPs). wikipedia.org |

| Chlorinated Aromatic Hydrocarbons | Ar-Clx | Contains one or more chlorine atoms attached to an aromatic ring. |

Table 2: Research Focus on Chlorinated Hydrocarbons

| Research Area | Chlorinated Alpha-Olefins (CAOs) | Chlorinated Paraffins (CPs) |

| Synthesis | Development of selective chlorination methods. google.com | Industrial production via radical substitution of paraffin (B1166041) fractions. wikipedia.org |

| Polymer Science | Used as comonomers to modify polymer properties. acs.org | Used as plasticizers and flame retardants in polymers. researchgate.net |

| Environmental Science | Analysis of their presence and transformation in the environment. uzh.ch | Extensive studies on persistence, bioaccumulation, and toxicity as POPs. frontiersin.orgnih.gov |

| Analytical Chemistry | Development of methods for detection and characterization of complex mixtures. uzh.ch | Advanced techniques for isomer-specific analysis. nih.gov |

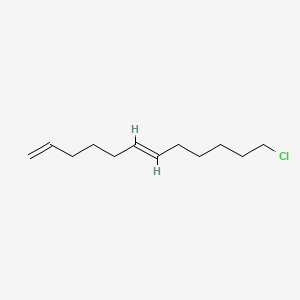

Structure

3D Structure

属性

CAS 编号 |

68527-02-6 |

|---|---|

分子式 |

C12H21Cl |

分子量 |

200.75 g/mol |

IUPAC 名称 |

(6E)-12-chlorododeca-1,6-diene |

InChI |

InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,6-7H,1,3-5,8-12H2/b7-6+ |

InChI 键 |

LCVNSSSYMAZPLT-VOTSOKGWSA-N |

SMILES |

C=CCCCC=CCCCCCCl |

手性 SMILES |

C=CCCC/C=C/CCCCCCl |

规范 SMILES |

C=CCCCC=CCCCCCCl |

其他CAS编号 |

68527-02-6 |

物理描述 |

Liquid |

产品来源 |

United States |

Advanced Synthetic Methodologies for Chlorinated Alpha Olefins

Liquid-Phase Chlorination Processes

Liquid-phase chlorination remains a fundamental approach for the synthesis of CAOs. The direct reaction of alpha-olefins with chlorinating agents in a liquid medium allows for effective heat management and control over reaction conditions. The process typically involves addition and substitution reactions. google.com An improved method for the liquid-phase chlorination of alpha-olefin hydrocarbon mixtures (containing an average of 6 to 18 carbon atoms) involves the addition of a substance like carbon tetrachloride to the reaction zone to eliminate undesirable side reactions between hydrocarbon vapor and gaseous chlorine. google.com

Mechanistic Studies of Direct Chlorination of Alpha-Olefins

The mechanism of direct chlorination of alpha-olefins is complex and can proceed through different pathways depending on the specific olefin, the chlorinating agent, and the reaction conditions.

One proposed mechanism involves cationic intermediates. In this pathway, an electrophilic chlorine species (X⁺) is attacked by the electron-rich double bond of the olefin. nih.gov This can lead to the formation of a chloronium ion intermediate. For certain bicyclic olefins, this process can be followed by a Wagner-Meerwein rearrangement, indicating the presence of cationic intermediates. nih.gov

Alternatively, chlorination can occur via a free-radical pathway, particularly when using elemental chlorine under certain conditions. nih.gov However, free-radical chlorination is often less selective, leading to a mixture of products and potential over-halogenation. nih.gov The promiscuity of the chlorine radical makes controlling the site of chlorination on complex substrates challenging. nih.gov

Kinetic studies have revealed that various chlorine species can be involved in the reaction, including molecular chlorine (Cl₂), dichlorine monoxide (Cl₂O), and hypochlorous acid (HOCl). researchgate.netethz.ch The reactivity of these species towards olefins follows the general order: HOCl < Cl₂O ≈ Cl₂. researchgate.netethz.ch The dominant reactive species depends on factors like pH and the concentration of free available chlorine (FAC). researchgate.netethz.ch For instance, Cl₂O and Cl₂ are more likely to play a significant role at high FAC concentrations or under acidic conditions with high chloride concentrations. researchgate.netethz.ch The structure of the olefin itself also plays a crucial role; electron-donating groups tend to enhance reactivity, while electron-withdrawing groups reduce it. researchgate.netethz.ch

Optimization of Reaction Parameters: Temperature, Pressure, and Stoichiometry

Optimizing reaction parameters is critical for maximizing yield and selectivity in liquid-phase chlorination. Key parameters include temperature, pressure, and the stoichiometric ratio of reactants.

Temperature: The chlorination of C₆-C₁₈ alpha-olefins is preferably carried out at temperatures ranging from 25°C to 120°C. google.com A common strategy involves initiating the reaction at a lower temperature (e.g., 25°C to 65°C) and then elevating it to a higher temperature (e.g., 110°C) in the later stages. google.com In specific applications, such as the oxidative chlorination of benzonorbornadiene using Selectfluor and tetrabutylammonium (B224687) chloride (TBAC), increasing the temperature from room temperature to 100°C significantly improved the reaction yield. nih.gov

Stoichiometry: The molar ratio of the olefin to the chlorinating agent is a key factor in controlling the outcome of the reaction. For the oxidative chlorination of benzonorbornadiene, detailed optimization experiments established that using 1.2 equivalents of Selectfluor and 2.4 equivalents of TBAC resulted in the highest conversion. nih.gov

Reaction Time: The duration of the reaction directly influences the product distribution and yield. As shown in the table below, for the chlorination of benzonorbornadiene, a 2-hour reaction at 100°C led to a quantitative yield of the dichlorinated product. nih.gov

Table 1: Optimization of Oxidative Chlorination of Benzonorbornadiene

| Entry | Selectfluor (equiv.) | TBAC (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | 2.4 | Room Temp | 1 | Trace |

| 2 | 1.2 | 2.4 | 80 | 1 | 65 |

| 3 | 1.2 | 2.4 | 100 | 1 | 80 |

| 4 | 1.2 | 2.4 | 100 | 2 | 100 |

Data derived from a study on the oxidative chlorination of benzonorbornadiene (1k) (0.5 mmol) with Selectfluor and TBAC in 2 mL of CH₃CN. nih.gov

Control of Chlorination Degree and Regioselectivity

Controlling the extent of chlorination (mono- vs. poly-chlorination) and the position of the chlorine atom(s) (regioselectivity) is a significant challenge. Uncontrolled free-radical processes often lead to poor site selectivity and the formation of multiple chlorinated products. nih.gov

The degree of chlorination can often be managed by controlling the reaction time and stoichiometry of the chlorinating agent. For example, a longer reaction time of 2 hours at 100°C resulted in the quantitative formation of dichloro benzonorbornadiene, whereas shorter times yielded less of the dichlorinated product. nih.gov

Achieving high regioselectivity, particularly in the chlorination of electron-rich olefins which can form mixtures of regioisomers, often requires more sophisticated approaches. acs.org The use of directing groups, which coordinate to a catalyst and direct the chlorinating agent to a specific C-H bond, is a powerful strategy for achieving site selectivity. nih.gov This approach has been successfully applied in the regioselective chlorination of various aromatic and aliphatic compounds. nih.gov

Catalytic Approaches in CAO Synthesis

Catalysis offers a powerful means to enhance the efficiency, control, and selectivity of alpha-olefin chlorination. Catalysts can activate the olefin or the chlorinating agent, steer the reaction toward a specific mechanistic pathway, and enable reactions under milder conditions.

Role and Influence of Lewis Acid Catalysts on Reaction Efficiency

Lewis acid catalysts are widely used in organic synthesis to activate substrates. In the context of olefin functionalization, Lewis acids can play several roles. They can promote reactions by coordinating to a reactant, thereby increasing its electrophilicity. For example, Lewis acids such as iron(III) chloride (FeCl₃), gallium(III) chloride (GaCl₃), aluminum(III) chloride (AlCl₃), gold(III) chloride (AuCl₃), and boron trifluoride etherate (BF₃·OEt₂) have been employed in carbonyl-olefin metathesis reactions. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Research into novel catalytic systems aims to overcome the selectivity challenges inherent in many chlorination reactions. A key goal is to develop systems that avoid the formation of undesired byproducts and provide high regioselectivity.

One innovative approach is a metal- and molecular halogen-free system for the dichlorination of olefins using Selectfluor as an oxidant and a tetralkylammonium salt like TBAC as the chlorine source. nih.gov This method has demonstrated high yields for a variety of olefins. nih.gov

Transition metal catalysis offers another avenue for selective chlorination. Palladium-catalyzed methods have been developed for the regioselective chlorination of C-H bonds, using N-halosuccinimides as the chlorine source. acs.org While initially developed for arenes, these principles can be extended to olefinic systems. Furthermore, manganese catalysts, such as Mn(TPP)Cl, have been investigated for selective aliphatic C-H chlorination using N-chloroamides as the chlorinating agent, which can offer improved selectivity compared to reactions involving Cl₂. nih.gov

The choice of ligand in a catalytic system can also dramatically influence selectivity. In a palladium(II)-catalyzed system, the presence or absence of a bis-sulfoxide ligand was found to completely switch the reaction pathway between C-O and C-N bond formation, demonstrating a powerful strategy for catalyst-controlled selectivity. nih.gov

Kinetic and Thermodynamic Aspects of Catalyzed Chlorination

The chlorination of alpha-olefins is a thermodynamically favorable process, driven by the formation of more stable carbon-chlorine bonds. The reaction is highly exothermic, necessitating careful temperature control to prevent undesirable side reactions and ensure product selectivity. cpchem.com Kinetically, the reaction mechanism and rate are influenced by several factors, including the nature of the chlorinating agent, the structure of the alpha-olefin, and the presence of catalysts.

The structure of the alpha-olefin plays a crucial role in determining the reaction kinetics. Electron-donating groups on the olefin enhance the reaction rate, while electron-withdrawing groups decrease it. ethz.chresearchgate.netnih.gov This is consistent with an electrophilic addition mechanism where the chlorine species acts as the electrophile.

Below is a table summarizing the second-order rate constants for the reaction of various chlorine species with different olefins, illustrating the kinetic aspects discussed.

Interactive Table: Second-Order Rate Constants for Olefin Chlorination

| Olefin | Chlorine Species | Rate Constant (M⁻¹s⁻¹) | Reference |

| Aliphatic Olefins (general) | HOCl | < 1.0 | ethz.chresearchgate.netnih.govethz.ch |

| Aliphatic Olefins (general) | Cl₂O | High (orders of magnitude > HOCl) | ethz.chresearchgate.netnih.govethz.ch |

| Aliphatic Olefins (general) | Cl₂ | High (orders of magnitude > HOCl) | ethz.chresearchgate.netnih.govethz.ch |

| Olefins with Electron-Donating Groups | All | Enhanced reactivity (3-100x) | ethz.chresearchgate.netnih.gov |

| Olefins with Electron-Withdrawing Groups | All | Reduced reactivity (3-10,000x) | ethz.chresearchgate.netnih.gov |

| Cinnamic Acid | HOCl | - | ethz.chresearchgate.netethz.ch |

| Cinnamic Acid | Cl₂O | - | ethz.chresearchgate.netethz.ch |

| Cinnamic Acid | Cl₂ | - | ethz.chresearchgate.netethz.ch |

Suspension and Alternative Chlorination Techniques

Impact of Solvent Systems and Additives on Product Yield and Purity

The choice of solvent system and the use of additives are critical in controlling the yield and purity of chlorinated alpha-olefins (CAOs). In liquid-phase chlorination, the solvent not only facilitates mass and heat transfer but can also influence the reaction pathway. google.comjst.go.jp

Inert solvents that can dissolve both the alpha-olefin and the chlorinating agent are often preferred. The reaction can be carried out in the liquid product itself, which acts as the reaction medium. google.com This approach, known as bulk chlorination, can be efficient but requires careful control to prevent runaway reactions due to the high concentration of reactants. researchgate.net

Additives can be introduced to the reaction system to improve performance and product quality. For instance, in the chlorination of C6-C18 alpha-olefins, additives like carbon tetrachloride can be used to suppress undesirable vapor-phase reactions between the hydrocarbon and chlorine, leading to an improved product color. google.com In some processes, small amounts of concentrated sulfuric acid are added to the reaction medium to reduce the corrosion of steel reaction vessels. google.com

The table below illustrates the role of different solvent systems and additives in the chlorination of alpha-olefins.

Interactive Table: Solvent and Additive Effects in Alpha-Olefin Chlorination

| Solvent/Additive | Function | Impact on Yield/Purity | Reference |

| Liquid Alkylene Dichloride (Product) | Reaction Medium | Facilitates intimate contact of reactants. | google.com |

| Carbon Tetrachloride | Vapor Phase Reaction Suppressant | Improves product color by preventing side reactions. | google.com |

| Concentrated Sulfuric Acid | Corrosion Inhibitor | Reduces corrosion of steel reactors. | google.com |

Suspension chlorination, analogous to suspension polymerization of vinyl chloride, offers an alternative technique where the organic phase (alpha-olefin) is dispersed as fine droplets in a continuous aqueous phase. ntnu.nospringerprofessional.derug.nl This method provides excellent heat transfer and allows for better temperature control, which is crucial for the highly exothermic chlorination reaction. The use of suspending agents and the agitation speed are key parameters in controlling the particle size and distribution, which in turn affects the reaction rate and product quality.

Engineering Considerations for Scalable CAO Production

The scalable production of chlorinated alpha-olefins requires careful consideration of various engineering aspects to ensure safe, efficient, and cost-effective operation. Key considerations include reactor design, heat management, and materials of construction.

Reactor Design: The choice of reactor is critical and depends on the specific chlorination process. For liquid-phase chlorination, stirred tank reactors or bubble column reactors can be employed to ensure good mixing of the reactants. jst.go.jpgoogle.com In a mixed-phase process, gaseous chlorine and olefin are bubbled through the liquid product, which also serves as the reaction medium. google.com For suspension chlorination, agitated vessels with baffles are typically used to maintain the dispersion of the organic droplets in the aqueous phase. ntnu.no

Heat Management: Due to the highly exothermic nature of the chlorination reaction, efficient heat removal is paramount to prevent thermal runaways and the formation of undesirable by-products. cpchem.com This is typically achieved through the use of jacketed reactors, internal cooling coils, or external heat exchangers through which the reaction mixture is circulated. google.com

Materials of Construction: The corrosive nature of the reactants and products, particularly in the presence of moisture which can lead to the formation of hydrochloric acid, necessitates the use of corrosion-resistant materials. Steel reactors can be used, but may require the addition of corrosion inhibitors like sulfuric acid. google.com For more aggressive environments, glass-lined reactors or reactors constructed from special alloys may be necessary.

By-product Management and Environmental Footprint of Synthesis

The synthesis of chlorinated alpha-olefins can generate a range of by-products, and their management is a critical aspect of ensuring the environmental sustainability of the process. The nature and quantity of by-products depend on the reaction conditions, the purity of the reactants, and the specific chlorination technology employed.

Common by-products can include over-chlorinated compounds, isomers of the desired product, and products of side reactions such as dehydrochlorination, which can lead to the formation of unsaturated chlorinated compounds. rug.nl In processes where substitution reactions occur alongside addition, hydrogen chloride (HCl) is a significant by-product. google.com

Effective by-product management strategies include:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant stoichiometry to maximize the selectivity towards the desired chlorinated alpha-olefin and minimize the formation of by-products.

Separation and Purification: Employing distillation, extraction, or other separation techniques to isolate the desired product from the reaction mixture and remove impurities.

By-product Valorization: Where possible, finding applications for the by-products to create additional value and reduce waste. For example, hydrogen chloride can be captured and used in other chemical processes or neutralized.

Minimizing the environmental footprint requires a holistic approach that integrates green chemistry principles into the process design, such as the use of less hazardous solvents, energy-efficient processes, and the development of more sustainable end-of-life options for the products.

Elucidation of Reaction Mechanisms and Chemical Transformations of Chlorinated Alpha Olefins

Electrophilic Addition Reactions of Chlorine to Double Bonds

The addition of chlorine to the double bond of an alpha-olefin is a primary reaction pathway. This electrophilic addition is characterized by its stereochemical outcomes and the distribution of resulting isomers. cpchem.comlumenlearning.com

Stereochemical Outcomes and Isomer Distribution

The electrophilic addition of halogens like chlorine to alkenes is a stereoselective process. lumenlearning.comlibretexts.org The reaction proceeds via an anti-addition mechanism, where the two chlorine atoms add to opposite faces of the double bond. lumenlearning.comlibretexts.orgyoutube.com This is explained by the formation of a cyclic halonium ion intermediate. lumenlearning.comlibretexts.org

The process begins with the polarization of the chlorine molecule as it approaches the electron-rich double bond of the alpha-olefin. libretexts.orglibretexts.org This leads to the heterolytic cleavage of the Cl-Cl bond, and the positively charged chlorine atom acts as an electrophile, forming a bridged chloronium ion intermediate with the two carbon atoms of the former double bond. lumenlearning.comlibretexts.org In the second step, a chloride anion attacks one of the carbons of the cyclic ion from the backside, leading to the opening of the ring and the formation of a vicinal dihalide with anti-stereochemistry. libretexts.orglibretexts.org

For example, the reaction of (E)-2-butene with bromine (which follows a similar mechanism to chlorine) yields the meso compound (2R,3S)-2,3-dibromobutane, while the reaction with (Z)-2-butene produces a racemic mixture of (2S,3S)- and (2R,3R)-2,3-dibromobutane. libretexts.org This stereospecificity, where a particular stereoisomer of the reactant produces a specific stereoisomer of the product, is a key characteristic of this reaction. libretexts.org

Computational Studies of Transition States and Intermediates

Quantum-chemical calculations have been employed to investigate the transition states and intermediates of olefin chlorination. researchgate.net These studies have identified both low-polarity transition states, corresponding to a molecular addition mechanism, and polar transition states, associated with an ionic mechanism. researchgate.net

In the gas phase, calculations using the AM1 method for the chlorination of ethylene (B1197577) and cis-2-butene (B86535) showed high transition state energies. researchgate.net However, when considering the effects of a polar medium, the potential energy surfaces reveal two addition transition states: a low-polarity state and a polar state. The polar transition states are characterized by a significantly elongated Cl-Cl bond. researchgate.net

The geometry of the transition state indicates that the first C-Cl bond is already forming. The second C-Cl bond forms after the transition state, resulting in the two chlorine atoms being on opposite sides of the original double bond plane, which is consistent with the observed anti-addition. researchgate.net Computational studies, including density functional theory (DFT) calculations, are crucial for understanding the complex factors that influence reactivity and selectivity in these reactions. pitt.edu

Substitution Reactions on the Hydrocarbon Chain

Beyond addition to the double bond, chlorinated alpha-olefins can undergo substitution reactions on the hydrocarbon chain. These reactions can proceed through either radical or ionic pathways. google.com

Radical and Ionic Substitution Pathways

Radical Substitution: Free-radical substitution can occur, particularly in the presence of UV light. savemyexams.comlibretexts.org This process involves three main steps: initiation, propagation, and termination. savemyexams.comlibretexts.org

Initiation: The chlorine molecule undergoes homolytic cleavage, initiated by UV energy, to form two highly reactive chlorine radicals. savemyexams.comlibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane portion of the chlorinated alpha-olefin, creating an alkyl radical. savemyexams.comlibretexts.org This alkyl radical then reacts with another chlorine molecule to form a more highly chlorinated alkane and a new chlorine radical, which continues the chain reaction. savemyexams.comlibretexts.org

Termination: The reaction terminates when two radicals combine. libretexts.org

This type of reaction is generally not very selective and can lead to a mixture of products with varying degrees of chlorination. savemyexams.com

Ionic Substitution: Ionic substitution reactions on the hydrocarbon chain are also possible. For instance, the synthesis of certain ferrocenyl quinoline-benzimidazole hybrids involves a nucleophilic aromatic substitution (SNAr) mechanism. acs.org While this specific example is for aromatic systems, similar principles can apply to appropriately activated aliphatic chains.

Influence of Chlorine Content on Subsequent Reactivity

The amount of chlorine in the molecule significantly affects its subsequent chemical behavior. A higher chlorine content can influence the dynamic characteristics of resulting polymers. acs.org For instance, readily curable products can be obtained at low chlorine levels. acs.org

The presence of electron-withdrawing groups, such as chlorine, can reduce the reactivity of the double bond towards further electrophilic attack. researchgate.netethz.ch Conversely, the chlorination of the hydrocarbon chain can introduce reactive sites for further functionalization. The process for liquid phase chlorination of C6-C18 alpha-olefins involves both addition and substitution reactions, with the final product containing a significant weight percentage of chlorine. google.com

Polymerization and Copolymerization Dynamics

Chlorinated alpha-olefins can be involved in polymerization and copolymerization reactions, leading to materials with a range of properties.

The polymerization of alpha-olefins and their copolymerization with ethylene can be achieved using various catalyst systems, such as half-sandwich scandium catalysts. rsc.org The structure of the catalyst, including the ligands, plays a significant role in the activity of the catalyst and the properties of the resulting polymer, such as molecular weight and composition. rsc.org

The chlorination of pre-formed poly-alpha-olefins or ethylene-alpha-olefin copolymers is a method to introduce functionality. acs.org For example, a process has been developed where ethylene-propylene copolymers are prepared and then chlorinated in an aromatic solvent, which introduces both reactive chlorine and unsaturation. kglmeridian.com This allows for the creation of readily curable elastomers at low chlorine contents. acs.org

The copolymerization of ethylene with other alpha-olefins like propylene (B89431) and 1-hexene (B165129) can be catalyzed by complexes such as (imido)vanadium(IV) dichloride. rsc.org These catalysts can produce copolymers with varying comonomer content and molecular weights, depending on the reaction conditions and the specific comonomer used. rsc.org

Below is a table summarizing the reactivity of different chlorine species with olefins:

| Reactivity Order of Halogen Species with Olefins |

| HOCl < HOBr < Br₂O < Cl₂O ≈ Cl₂ |

Data sourced from a study on the chlorination and bromination kinetics of various olefins. researchgate.netethz.ch

Exploration of CAOs as Monomers in Polymer Synthesis

Chlorinated alpha-olefins can serve as monomers in various polymerization reactions, leading to the formation of polymers with chlorinated side groups. The reactivity of the vinyl group allows for their participation in chain-growth polymerization processes.

One of the primary methods for polymerizing alpha-olefins is through the use of Ziegler-Natta catalysts. diva-portal.orgscirp.org These catalyst systems, typically composed of a transition metal compound and an organoaluminum compound, are known for their ability to produce polymers with high linearity and stereoselectivity from α-olefins. diva-portal.orgscirp.org While the polymerization of unsubstituted alpha-olefins with Ziegler-Natta catalysts is well-established, the presence of a chlorine atom in CAOs can influence the catalytic activity and the resulting polymer structure. The Lewis acidic nature of the catalyst components can potentially interact with the lone pair of electrons on the chlorine atom, which may affect the coordination and insertion of the monomer. nih.gov

Free-radical polymerization is another viable route for the polymerization of some vinyl monomers. google.comgoogle.com For instance, vinyl chloride is commercially polymerized via a free-radical mechanism to produce polyvinyl chloride (PVC). google.comgoogle.com This process typically involves three main stages: initiation, propagation, and termination. google.com Similarly, CAOs can potentially undergo free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then add to the double bond of the CAO, creating a new radical species that can propagate the polymer chain.

Cationic polymerization is a method suitable for olefins with electron-donating substituents that can stabilize the resulting carbocation intermediate. wikipedia.orglibretexts.org The presence of a chlorine atom, which is an electron-withdrawing group, generally disfavors the formation of a stable carbocation, making conventional cationic polymerization of CAOs challenging. However, under specific conditions and with the use of highly active Lewis acids as initiators, cationic polymerization of certain chlorinated olefins may be possible. wikipedia.org

Furthermore, CAOs can be copolymerized with other monomers to tailor the properties of the resulting polymer. A notable example is the copolymerization of alpha-olefins with maleic anhydride, which typically proceeds via a free-radical mechanism to form alternating copolymers. mdpi.comacs.orgresearchgate.net The incorporation of CAOs into such copolymers would introduce chlorine functionality into the polymer backbone, opening avenues for further modifications.

Mechanistic Investigations of CAO Incorporation into Polymer Backbones

The mechanism of how chlorinated alpha-olefins are incorporated into a polymer backbone is highly dependent on the polymerization method employed.

In Ziegler-Natta polymerization , the process involves the coordination of the alpha-olefin to the transition metal center of the catalyst, followed by migratory insertion into the metal-alkyl bond. researchgate.net The presence of a chlorine atom in the monomer can have several effects on this mechanism. The electronegativity of the chlorine atom can influence the electron density of the double bond, potentially affecting the rate of coordination and insertion. Steric hindrance from the chlorine atom, especially if it is near the double bond, could also play a role in the stereochemistry of the resulting polymer.

In free-radical polymerization , the mechanism involves the addition of a free radical to the double bond of the CAO. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The addition will preferentially occur to create the more stable radical. The chlorine atom's influence on radical stability, through inductive and resonance effects, will dictate the orientation of monomer addition and thus the microstructure of the polymer chain. Chain transfer reactions, where the growing polymer radical abstracts an atom (like hydrogen or chlorine) from another molecule, are also a significant part of the mechanism and can affect the molecular weight of the polymer. nih.gov

For cationic polymerization , the initiation step would involve the generation of a carbocation from the CAO monomer by an electrophilic initiator. libretexts.org The propagation would then proceed by the attack of the carbocation on the double bond of another monomer molecule. libretexts.org The stability of the propagating carbocation is crucial, and the electron-withdrawing nature of chlorine can make this a high-energy intermediate, thus impeding polymerization. wikipedia.org

The following table summarizes the key mechanistic aspects of CAO incorporation in different polymerization types.

| Polymerization Type | Initiation | Propagation | Influence of Chlorine |

| Ziegler-Natta | Formation of active catalyst sites. | Coordination and migratory insertion of the CAO monomer. | Can affect catalyst activity and stereoselectivity due to electronic and steric effects. |

| Free-Radical | Generation of free radicals from an initiator. | Addition of the growing polymer radical to the CAO double bond. | Influences the regioselectivity of addition and the potential for chain transfer reactions. |

| Cationic | Generation of a carbocation from the CAO by an electrophile. | Attack of the carbocation on another CAO monomer. | The electron-withdrawing nature of chlorine destabilizes the carbocation, making polymerization challenging. |

Influence of CAO Structure on Polymer Architecture and Properties

The specific structure of the chlorinated alpha-olefin monomer has a profound impact on the architecture of the resulting polymer, which in turn influences its macroscopic properties. Key structural features of the CAO monomer to consider are the position of the chlorine atom and the length of the alkyl chain.

The position of the chlorine atom relative to the double bond is a critical factor.

Allylic Chlorine (Cl on C3): A chlorine atom in the allylic position can be susceptible to elimination reactions, potentially leading to the formation of dienes during or after polymerization. This can result in cross-linking and altered polymer network structures. The allylic proton is also more susceptible to abstraction, which can lead to branching.

Vinylic Chlorine (Cl on C1 or C2): A chlorine atom directly attached to the double bond significantly alters the electronic properties of the vinyl group. This can affect the monomer's reactivity and the stereochemistry of the polymer chain. For instance, in Ziegler-Natta polymerization, the stereoregularity (isotactic, syndiotactic, or atactic) of the polymer can be influenced by the steric bulk and electronic nature of the substituents on the monomer. diva-portal.org

The length of the alpha-olefin chain also plays a role in determining the polymer's architecture. Longer alkyl chains in the CAO monomer will result in longer side chains in the polymer. This can lead to a decrease in the crystallinity and density of the polymer, making it more amorphous and flexible.

The table below outlines the expected influence of CAO structural features on the resulting polymer architecture.

| CAO Structural Feature | Influence on Polymer Architecture |

| Position of Chlorine Atom | Affects reactivity, potential for side reactions (e.g., elimination, cross-linking), and stereochemistry of the polymer chain. |

| Length of Alkyl Chain | Determines the length of the polymer side chains, influencing crystallinity, density, and flexibility. |

| Overall Chlorine Content | Impacts the polarity and intermolecular forces within the polymer, affecting its overall morphology. |

Reactivity and Interaction Studies with Diverse Chemical Agents

The presence of chlorine atoms in polymers derived from chlorinated alpha-olefins provides reactive sites for a variety of chemical transformations, enabling the development of functional materials. This section explores derivatization reactions and the stability of these polymers in different chemical environments.

Derivatization Reactions for Functional Material Development

The chlorine atoms on the polymer backbone serve as handles for post-polymerization modification through various chemical reactions. These modifications can introduce new functional groups, leading to materials with tailored properties.

One of the most common derivatization reactions is nucleophilic substitution . The carbon-chlorine bond can be targeted by a wide range of nucleophiles to displace the chloride ion. chemrxiv.orgwikipedia.org For example, reactions with amines can introduce amino groups, which can enhance adhesion or serve as sites for further reactions. Treatment with alkoxides or hydroxides can lead to the formation of ether or hydroxyl functionalities, respectively, increasing the hydrophilicity of the polymer.

Grafting reactions are another important class of derivatization. "Grafting from" techniques can be employed where the chlorine atoms act as initiation sites for the growth of new polymer chains. scirp.org For instance, atom transfer radical polymerization (ATRP) can be initiated from alkyl halide sites, allowing for the synthesis of well-defined graft copolymers. nih.gov The "grafting to" approach involves reacting a pre-formed polymer with functional end-groups with the chlorinated backbone. chemrxiv.org These grafting methods allow for the combination of different polymer properties in a single material.

Elimination reactions , specifically dehydrochlorination, can also be used to modify chlorinated polyolefins. The removal of hydrogen chloride from adjacent carbon atoms leads to the formation of double bonds within the polymer backbone. wikipedia.orgreln.com.au This process can be induced thermally or by the use of a base. The resulting unsaturation can be further functionalized, for example, through epoxidation or addition reactions.

The table below provides examples of derivatization reactions and the potential functional materials that can be developed.

| Reaction Type | Reagent Examples | Introduced Functionality | Potential Application |

| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Amino, Ether, Thioether groups | Improved adhesion, compatibilizers, reactive polymers |

| Grafting ("Grafting From") | Vinyl monomers with ATRP initiator | Grafted polymer chains | Compatibilizers for polymer blends, surface modification |

| Dehydrochlorination | Strong bases (e.g., KOH) | Carbon-carbon double bonds | Sites for further functionalization, cross-linking |

Stability Profiles under Various Chemical Environments

The stability of polymers derived from chlorinated alpha-olefins is a critical factor for their practical applications. The presence of chlorine atoms can influence their resistance to various chemical agents and environmental conditions.

Chemical Resistance: In general, polyolefins exhibit good resistance to many chemicals. everythinginsidethefence.com However, the introduction of chlorine can alter this behavior. Chlorinated polyolefins are generally resistant to acids and bases, but they can be susceptible to attack by certain solvents, particularly chlorinated hydrocarbons and aromatic compounds, which can cause swelling or dissolution. mdpi.com The stability is also dependent on the chlorine content; highly chlorinated polyolefins can exhibit increased chemical resistance due to the shielding effect of the chlorine atoms.

Thermal Stability: The thermal stability of chlorinated polyolefins is often limited by the potential for dehydrochlorination at elevated temperatures. This process can lead to discoloration, embrittlement, and the release of corrosive hydrogen chloride gas. The temperature at which dehydrochlorination becomes significant depends on the specific polymer structure and the presence of any labile chlorine atoms, such as those in allylic positions. Stabilizers, such as metal soaps or epoxy compounds, are often added to improve the thermal stability of chlorinated polymers by scavenging the released HCl or reacting with the developing double bonds.

Oxidative Stability: Chlorinated polymers can be susceptible to oxidative degradation, particularly in the presence of heat and UV light. diva-portal.orgreln.com.au Chlorine radicals can be formed, which can initiate chain scission and cross-linking reactions, leading to a deterioration of the polymer's mechanical properties. scirp.orgreln.com.au Antioxidants are commonly incorporated to mitigate these degradation processes. diva-portal.org

The table below summarizes the stability of chlorinated alpha-olefin based polymers in different environments.

| Environment | Stability Profile | Key Factors |

| Acids and Bases | Generally good resistance. | Concentration and type of acid/base. |

| Organic Solvents | Susceptible to swelling or dissolution by chlorinated and aromatic solvents. | Polymer-solvent compatibility, chlorine content. |

| Elevated Temperatures | Prone to dehydrochlorination. | Polymer structure, presence of stabilizers. |

| Oxidative Conditions (Heat, UV) | Can undergo degradation via radical mechanisms. | Presence of antioxidants, intensity of exposure. |

Advanced Analytical and Characterization Methodologies for Chlorinated Alpha Olefins

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular structures of chlorinated alpha-olefins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Chlorine Connectivity

¹H NMR spectra can provide initial information, with downfield shifts indicating the deshielding effect of nearby chlorine atoms. acs.org However, due to significant signal overlap, ¹³C NMR and two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often required for more detailed structural assignment. nih.govacs.org HSQC experiments correlate directly bonded carbon and proton atoms, helping to identify different structural motifs within the chlorinated olefin. HMBC analysis provides information about longer-range C-H couplings, which is crucial for piecing together the carbon skeleton and confirming the positions of chlorine atoms. nih.gov For instance, the presence of geminal chlorine atoms (two chlorine atoms on the same carbon) can be confirmed through specific chemical shifts in the ¹³C NMR spectrum. nih.gov

A study on chlorinated paraffins, which are structurally related to CAOs, demonstrated the utility of ¹³C NMR in identifying various functional groups and comparing their relative quantities. acs.org By comparing experimental NMR data with predicted spectra for possible isomers, researchers can gain insights into the isomeric distribution within a complex mixture. acs.org

Table 1: Key NMR Techniques for Chlorinated Alpha-Olefin Analysis

| NMR Technique | Information Provided | Reference |

| ¹H NMR | Initial assessment of proton environments, deshielding effects of chlorine. | acs.org |

| ¹³C NMR | Detailed information on the carbon skeleton, identification of chlorinated carbons. | acs.org |

| HSQC | Correlation of directly bonded carbon and proton atoms, identification of structural motifs. | nih.gov |

| HMBC | Long-range carbon-proton correlations, confirmation of carbon skeleton and chlorine positions. | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. For chlorinated alpha-olefins, these techniques are particularly useful for identifying the carbon-carbon double bond (C=C) and carbon-chlorine (C-Cl) bonds.

The C=C stretching vibration typically appears in the region of 1620-1680 cm⁻¹ in the IR and Raman spectra. The exact position and intensity of this band can provide clues about the substitution pattern around the double bond. The C-Cl stretching vibrations are typically observed in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. The number and position of these bands can be indicative of the number and location of chlorine atoms, as well as their conformational arrangement.

While dedicated studies on the vibrational spectroscopy of chlorinated alpha-olefins are not extensively detailed in the provided search results, the principles of IR and Raman spectroscopy are fundamental to the characterization of any organic compound containing these functional groups.

Mass Spectrometry for Molecular Weight Distribution and Impurity Profiling

Mass spectrometry (MS) is a cornerstone technique for the analysis of chlorinated alpha-olefins, providing critical information on molecular weight distribution, elemental composition, and the presence of impurities. uzh.ch High-resolution mass spectrometry (HRMS) is particularly valuable for this class of compounds due to its ability to provide accurate mass measurements, which aids in determining the elemental formulas of the various congeners present in a mixture. uzh.chgcms.cz

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of CAOs, often coupled with liquid chromatography. uzh.chnih.gov These soft ionization methods help to preserve the molecular ion, allowing for the determination of the molecular weight of the individual components. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinct signature in the mass spectrum, facilitating the identification of chlorinated species and the determination of the number of chlorine atoms in a molecule.

MS analysis can reveal the presence of various homologues (compounds with the same functional group but differing in the length of their carbon chain or number of chlorine atoms) and isomers. uzh.ch It is also a powerful tool for identifying impurities and transformation products, such as chlorinated di- and tri-olefins, which can be present in technical-grade mixtures. uzh.ch

Chromatographic Separations and Purity Assessment

Gas Chromatography (GC) for Volatile Components and Isomer Separation

Gas chromatography (GC) is a primary method for the separation of volatile and semi-volatile chlorinated alpha-olefins. gcms.czepa.gov The choice of the stationary phase in the GC column is critical for achieving optimal separation of the various isomers. Non-polar columns, such as those with a 1% SP-1000 on Supelcoport packing, have been recommended for the analysis of chlorinated hydrocarbons. epa.gov

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical system where the GC separates the components of the mixture, and the MS provides identification based on their mass-to-charge ratio and fragmentation patterns. nih.govdiva-portal.org For complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) offers enhanced separation power and selectivity, which is crucial for resolving the numerous isomers present in chlorinated paraffin (B1166041) and olefin mixtures. gcms.cz Electron capture negative ionization (ECNI) is often used as the ionization source in GC-MS analysis of chlorinated compounds due to its high sensitivity for electrophilic species. gcms.cznih.gov

Table 2: Recommended GC Conditions for Chlorinated Hydrocarbon Analysis

| Parameter | Condition | Reference |

| Column | 1.8 m long x 2 mm ID glass, packed with 1% SP-1000 on Supelcoport (100/120 mesh) or equivalent. | epa.gov |

| Carrier Gas | Helium at a specified flow rate. | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | gcms.czepa.gov |

| Oven Temperature Program | Initial temperature of 150 °C, ramped to 310 °C. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Oligomer and Polymer Analysis

High-performance liquid chromatography (HPLC) is the preferred method for the analysis of less volatile, higher molecular weight oligomers and polymeric chlorinated alpha-olefins that are not amenable to GC analysis. uzh.chgoogle.com Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of these compounds. uzh.chnih.gov

The mobile phase typically consists of a mixture of solvents, such as methanol, water, and dichloromethane, with a gradient elution program used to effectively separate the components based on their polarity and chain length. uzh.chnih.gov As with GC, coupling HPLC to a mass spectrometer (LC-MS) is essential for the identification and characterization of the separated oligomers. uzh.chnih.gov This combination allows for the determination of the molecular weight distribution and the identification of different oligomeric series within the sample.

The analysis of complex chlorinated paraffin and olefin mixtures by LC-APCI-Orbitrap-MS has been shown to be effective in identifying and characterizing hundreds of homologues and their transformation products. uzh.ch

Thermal Analysis for Stability and Transition Behavior

Thermal analysis techniques are crucial for evaluating the stability and phase transition behavior of materials derived from chlorinated alpha-olefins (CAOs), particularly in polymeric applications. These methods subject a material to a controlled temperature program to measure changes in its properties.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability. eltra.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com For CAO-derived polymers, TGA thermograms reveal the onset temperature of degradation, the rate of decomposition, and the mass of residual char. The process often shows multiple stages of weight loss. For instance, in chlorinated polymers, an initial weight loss event can frequently be attributed to dehydrochlorination, followed by the degradation of the main polymer backbone at higher temperatures. Studies on materials like chlorinated natural rubber and polyvinyl chloride (PVC) nanocomposites show that TGA can effectively demonstrate enhancements in thermal stability when additives or nanofillers are incorporated. researchgate.net

Differential Scanning Calorimetry (DSC) is another powerful tool that measures the heat flow into or out of a sample in comparison to a reference as a function of temperature. nih.gov This technique is particularly sensitive to the energy changes associated with phase transitions. For amorphous or semi-crystalline polymers derived from CAOs, DSC is used to determine the glass transition temperature (Tg). The Tg represents the temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state. This transition behavior is critical as it defines the material's operational temperature range and mechanical properties. DSC analysis on polymer blends containing chlorinated components has shown that the addition of nanoparticles can significantly alter the glass transition temperature. researchgate.net

The findings from these thermal analysis techniques are essential for predicting the long-term performance and processing conditions for CAO-based materials.

Table 1: Illustrative Thermal Analysis Data for CAO-Derived Polymer Composites

| CAO-Derived Material | Analysis Method | Key Parameter | Observation |

|---|---|---|---|

| Chlorinated Polymer Matrix | TGA | Onset Decomposition Temp. | Initial weight loss noted, corresponding to dehydrochlorination. |

| CAO-Polymer Nanocomposite (5% Filler) | TGA | Onset Decomposition Temp. | Increased thermal stability compared to the pure polymer matrix. researchgate.net |

| Amorphous CAO Copolymer | DSC | Glass Transition (Tg) | A distinct glass transition is observed, defining its service temperature. |

| CAO Copolymer with Nanofiller | DSC | Glass Transition (Tg) | Significant shift in Tg, indicating altered polymer chain mobility due to filler interaction. researchgate.net |

Microscopic Techniques for Morphological Characterization of CAO-Derived Materials

Microscopic techniques are indispensable for visualizing the structure of CAO-derived materials at the micro- and nanoscale. The morphology, including surface texture and internal structure, profoundly influences the material's physical and chemical properties. pressbooks.pub

Scanning Electron Microscopy (SEM) is widely used to study the surface topography of materials. pressbooks.pub In this technique, a focused beam of electrons scans the sample's surface, generating signals that form a high-resolution, three-dimensional-like image. azom.com For materials synthesized from chlorinated alpha-olefins, such as chloromethylated polystyrene resins, SEM can reveal surface features like particle size, shape, and aggregation. acs.org For example, analysis of certain hyper-cross-linked polymers derived from chlorinated precursors has shown morphologies consisting of small particles and aggregated blocky structures. acs.org SEM is also valuable for examining the surface of a polymer after use, such as in filtration or adsorption applications, to observe any morphological changes. acs.org

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of a material. pressbooks.pub A broad beam of electrons is transmitted through an ultra-thin sample, allowing for the characterization of nanoscale features. mdpi.com For CAO-derived polymer composites, TEM can be used to assess the dispersion of nanoparticles or fillers within the polymer matrix. researchgate.net In the case of block copolymers or polymer blends, TEM can visualize the phase-separated morphology. For instance, studies on certain cross-linked resins have used TEM to identify complex internal structures, described as "worm-holes" with alternating light and dark regions, which indicate the presence of numerous pore channels that are consistent with other analytical findings. acs.orgacs.org

Table 2: Summary of Morphological Findings from Microscopic Analysis

| CAO-Derived Material | Microscopy Technique | Observed Morphology | Significance |

|---|---|---|---|

| Hyper-cross-linked Polymer Resin | SEM | Aggregated blocky structures with small particles. acs.org | Indicates surface diversification and influences properties like specific surface area. |

| Chloromethylated Polystyrene | TEM | "Worm-hole" structure with alternating dark and light regions. acs.orgacs.org | Confirms the existence of extensive internal pore channels, affecting diffusion and adsorption capabilities. |

| CAO-Polymer Nanocomposite | TEM | Dispersion and distribution of nanofillers within the polymer matrix. researchgate.net | Crucial for understanding the mechanical and thermal property enhancements. |

| Polymer Blend with CAO component | SEM | Surface topography showing phase separation or homogeneity. azom.com | Reveals the degree of miscibility between polymer components. |

Computational Chemistry and Theoretical Modeling of Chlorinated Alpha Olefins

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of CAOs. These methods allow for the detailed examination of how the presence and position of chlorine atoms on an alpha-olefin backbone influence its electronic characteristics and subsequent reactivity.

Computational chemistry enables the prediction of reaction pathways and the associated energy barriers for reactions involving CAOs. By mapping the potential energy surface, researchers can identify transition states and intermediates, which are crucial for understanding reaction mechanisms. For instance, DFT calculations are used to compute the activation barriers for various elementary reactions, providing a quantitative measure of reaction kinetics. nih.gov A high activation barrier suggests a slow reaction, while a lower barrier indicates a faster, more favorable process. nih.gov

The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set. Studies have shown that methods like M06-2X/6-311+G(3df,2pd)//B3LYP/6-311+G(d,p) can provide time-effective and reliable predictions for reaction rate constants, such as those with hydroxyl radicals in the atmosphere. researchgate.net The inclusion of reaction energy as a feature in machine learning models, trained on DFT data, has been shown to significantly improve the prediction of activation barriers. chemrxiv.org Computational investigations can also reveal how strain within the olefin structure can lower reaction energy barriers, making certain reactions more favorable than with their unstrained counterparts. acs.org

Table 1: Comparison of Calculated Reaction Barriers for Radical Addition

| Reactant | Level of Theory | Calculated Reaction Barrier (kcal/mol) | Calculated Product Radical Energy (kcal/mol) |

| Cyclobutylidene analogue | B3LYP-D3 | Lower Barrier | More Stable |

| β,β-dimethyl analogue | B3LYP-D3 | Higher Barrier (1.5-2 kcal/mol higher) | Less Stable |

| This table illustrates the effect of molecular strain on reaction energetics, as predicted by computational methods. Data derived from computational studies on strained alkenes. acs.org |

The substitution of hydrogen with chlorine on an alpha-olefin has a significant impact on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chlorine atom, due to its electronic configuration and electronegativity, acts as an electron-withdrawing group. nih.gov This generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO. nih.gov

The energy of these orbitals and the HOMO-LUMO gap are critical in determining the molecule's reactivity and electronic properties. A smaller HOMO-LUMO gap typically implies higher reactivity. Computational models can precisely quantify these changes in orbital energies upon chlorination. For example, the position of the chlorine substituent can have a notable effect on molecular packing and intermolecular interactions, which in turn influences the material's bulk properties. osti.gov The electron-withdrawing nature of chlorine can also facilitate the abstraction of protons from adjacent carbon atoms, influencing the molecule's acidity and the stability of potential carbanion intermediates. nih.gov

Table 2: Effect of Chlorine Substitution on Frontier Orbital Energies (Illustrative)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Propene | -10.5 | 1.5 | 12.0 |

| 1-Chloropropene | -10.8 | 1.1 | 11.9 |

| 2-Chloropropene | -10.7 | 1.2 | 11.9 |

| 3-Chloropropene | -10.9 | 1.0 | 11.9 |

| Note: These are hypothetical values for illustrative purposes to show the general trend of energy level depression upon chlorination. |

Molecular Dynamics Simulations of CAO Interactions with Solvents and Other Molecules

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of CAOs in condensed phases, such as in solution. rsc.org These simulations model the interactions between a CAO and surrounding solvent molecules or other chemical species over time, providing a picture of solvation, diffusion, and conformational changes. chemrxiv.orgrsc.org

All-atom MD simulations can reveal how different solvents interact with the chlorinated olefin. chemrxiv.org The choice of solvent can significantly affect the conformation and accessibility of the CAO for reaction. For instance, solvents can mediate the adsorption of molecules onto catalytic surfaces, a key step in many chemical processes. chemrxiv.org Simulations can quantify interaction energies and analyze the structure of the solvation shell around the CAO. rsc.org Implicit solvent models can also be used in MD simulations to reduce computational cost while still capturing the essential effects of the solvent environment. nih.gov

Predictive Modeling of CAO Behavior in Different Chemical Environments

Predictive modeling, often leveraging data from quantum chemical calculations and MD simulations, aims to forecast the behavior of CAOs under various conditions. This can include predicting their reactivity, stability, and partitioning in multiphase systems. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this area.

For example, a QSAR model was developed to predict the reaction rates of chlorinated paraffins with hydroxyl radicals, finding a negative correlation between the logarithm of the rate constant and the percentage of chlorine substitution. researchgate.net Such models serve as important alternatives to experimental measurements, which can be difficult or costly to perform for a large number of different CAO isomers. researchgate.net These predictive models are crucial for assessing the potential environmental fate of these compounds. acs.org

Structure-Property Relationship Studies through Computational Approaches

Computational approaches are instrumental in establishing relationships between the molecular structure of CAOs and their resulting properties, without necessarily focusing on a single, specific property. By systematically varying the structure—for example, by changing the position or number of chlorine atoms—and calculating a range of electronic and structural descriptors, it is possible to build comprehensive models.

Applications of Chlorinated Alpha Olefins in Advanced Materials and Industrial Chemical Processes

Role as Flame Retardants in Polymer and Composite Systems

Chlorinated alpha-olefins are employed as additive flame retardants in numerous polymer systems, including polyolefins, rubber, and polyesters, to enhance their fire safety characteristics. nih.govresearchgate.net Typically, formulations with a chlorine content of approximately 70% by weight are used for flame-retardant applications. nih.gov These additives are valued for their cost-effectiveness and their ability to be incorporated into polymers that are processed at moderate temperatures. researchgate.net

Mechanistic Studies of Flame Retardancy in CAO-Containing Materials

The flame-retardant action of chlorinated alpha-olefins primarily occurs in the gas phase of the combustion process. When a material containing CAOs is exposed to the high temperatures of a fire, the CAOs decompose and release hydrogen chloride (HCl) or chlorine free radicals (Cl•). researchgate.net These chemical species interfere with the fire's chain reaction by scavenging high-energy radicals, such as hydrogen (H•) and hydroxyl (OH•), which are essential for sustaining the flame. This process, known as radical trapping, effectively slows or halts the exothermic reactions of combustion, thereby reducing heat generation and the production of flammable gases that fuel the fire.

In addition to the gas-phase mechanism, some studies suggest a condensed-phase action. This involves the promotion of a stable carbonaceous char layer on the surface of the burning material. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and limiting the release of volatile, flammable degradation products.

Synergistic Effects with Other Flame-Retardant Additives

The efficacy of chlorinated alpha-olefins as flame retardants can be significantly enhanced through synergistic combinations with other additives, most notably antimony trioxide (Sb₂O₃). nih.govflameretardants-online.com While antimony trioxide itself possesses no inherent flame-retardant properties, it creates a powerful synergistic effect with halogenated compounds. flameretardants-online.com During combustion, the hydrogen chloride released from the CAO reacts with the antimony trioxide to form volatile antimony halides, such as antimony trichloride (B1173362) (SbCl₃). researchgate.net These antimony compounds are highly efficient radical scavengers in the flame, augmenting the effect of the HCl and further inhibiting the combustion process. researchgate.net This synergistic relationship means that a smaller amount of both additives can be used to achieve a desired level of flame retardancy, which can be beneficial for preserving the physical properties of the host polymer.

Research has also demonstrated synergistic effects between chlorinated paraffins and other compounds like borax, where the combination proves more effective at retarding flames in resins like epoxy and unsaturated polyester (B1180765) than either additive used alone.

The table below illustrates the synergistic effect of antimony trioxide on the flame retardancy of a polymer system containing a chlorinated additive, as measured by the Limiting Oxygen Index (LOI). The LOI indicates the minimum percentage of oxygen in the atmosphere required to support combustion; higher values denote better flame resistance. specialchem.comwikipedia.org

| Formulation | Additive Concentration (wt%) | Limiting Oxygen Index (LOI, %) | Flame Retardancy Rating (UL-94) |

| Polypropylene (PP) Base Resin | 0% | 18.5 | Burns |

| PP + Chlorinated Additive | 15% | 27.8 | V-2 |

| PP + Chlorinated Additive + Sb₂O₃ | 15% + 2% | 36.6 | V-0 |

| This table presents representative data compiled from findings on synergistic flame-retardant systems. alfa-chemistry.com |

Function as Curing Agents in Resin and Polymer Formulations

Chlorinated alpha-olefins and related chlorinated polyolefins can function as reactive components or modifiers in curable resin and polymer formulations. The presence of chlorine atoms along the polymer chain makes the otherwise chemically inert polyolefin more reactive. google.comepo.org This increased reactivity allows the chlorinated polyolefin to participate in cross-linking reactions, either by acting as a co-reactant or by being susceptible to curing by various agents. For instance, derivatives of linear alpha-olefins, such as alkenylsuccinic anhydrides, are known to be effective curing agents for epoxy resins. researchgate.net

Investigation of Cross-linking Mechanisms and Network Formation

The formation of a stable three-dimensional network in a polymer, or "curing," is what imparts desirable properties such as strength, stiffness, and thermal stability. For chlorinated polyolefins, cross-linking is often achieved by adding a curing agent, such as an organic peroxide. The peroxide initiates a reaction that creates free radicals on the chlorinated polymer chains, leading to the formation of covalent bonds between them. The chlorine atoms can serve as reactive sites for this cross-linking process.

In other systems, such as epoxy resins, additives can influence the curing reaction. While the primary curing mechanism involves the reaction of the epoxy resin with a hardener (like an amine), the presence of a chlorinated alpha-olefin as a modifier can affect the network's final structure and properties.

Influence on Curing Kinetics and Material Integrity

The addition of modifiers like chlorinated alpha-olefins can influence the curing kinetics—the rate and extent of the cross-linking reaction. mdpi.com Factors such as the concentration of the additive can affect the viscosity of the resin mixture and the mobility of the reactive molecules, thereby altering the reaction rate and the time required to reach the gel point. mdpi.com The study of curing kinetics is often performed using methods like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction. researchgate.netcranfield.ac.uk

The incorporation of alpha-olefins also has a significant impact on the mechanical integrity of the final cured material. By modifying the polymer backbone, these compounds can alter properties like tensile strength, elongation at break, and Young's modulus. The specific effect depends on the concentration and chain length of the alpha-olefin.

The following table shows representative research findings on how the incorporation of higher α-olefin comonomers affects the mechanical properties of polypropylene. While this data is for non-chlorinated olefins, it illustrates the principle of how modifying the polymer backbone influences material integrity.

| Polymer Type | Comonomer Content (mol%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Propylene-co-1-Octene | 19.6% | 15.6 | 6.5 | 1100 |

| Propylene-co-1-Dodecene | 20.3% | 7.9 | 4.8 | 1250 |

| Propylene-co-1-Hexadecene | 20.5% | 7.5 | 4.1 | 1300 |

| Propylene-co-1-Eicosene | 18.2% | 7.3 | 4.5 | 1350 |

| This table is based on data from mechanical property studies of poly(propylene-co-α-olefin)s. mdpi.com |

Lubricant Additive Applications

A primary application for chlorinated alpha-olefins and related chlorinated paraffins is as extreme pressure (EP) additives in lubricants, particularly for metalworking fluids. nih.govstle.org Under the severe conditions of high pressure and temperature found in operations like metal cutting and forming, the base lubricant film can be squeezed out from between the tool and the workpiece. This metal-to-metal contact leads to high friction, wear, and potential welding of the surfaces. lubesngreases.com

Chlorinated EP additives prevent this failure. At the high temperatures generated at contact points (asperities), the chlorinated compound decomposes and reacts with the iron on the metal surface. lubesngreases.comgoogle.com This chemical reaction forms a thin, sacrificial layer of iron chloride. lubesngreases.com This solid film has a lower shear strength than the base metal, allowing the surfaces to slide over one another with significantly less friction and damage, thus protecting the tool and the workpiece. google.com The activation temperature for chlorinated additives typically ranges from 180°C to 420°C. stle.org

The performance of these additives can be evaluated using standardized tribological tests, such as the Four-Ball EP test, which measures a lubricant's weld point.

The table below presents data from a study comparing the extreme pressure properties of a mineral oil base stock with and without a chlorinated paraffin (B1166041) additive.

| Base Oil | Additive | Additive Concentration (wt%) | Four-Ball EP Test: Weld Point (kgf) |

| 150N Mineral Oil | None | 0% | 126 |

| 150N Mineral Oil | Chlorinated Paraffin | 5% | 200 |

| 150N Mineral Oil | Chlorinated Paraffin | 10% | 250 |

| 150N Mineral Oil | Chlorinated Paraffin | 20% | 400 |

| Data is representative of findings from studies on chlorinated paraffin performance in lubricant base stocks. researchgate.net |

Environmental Research on the Fate and Transformation of Chlorinated Alpha Olefins

Degradation Pathways in Aquatic Environments

Once released into aquatic environments, chlorinated alpha-olefins can undergo several degradation processes that determine their persistence and the nature of their transformation products. These pathways are primarily driven by oxidative, reductive, and hydrolytic reactions.

Oxidative and Reductive Transformation Mechanisms

In aquatic systems, the transformation of chlorinated organic pollutants like CAOs is significantly influenced by both oxidative and reductive processes. nih.gov

Oxidative Transformation: Oxidative degradation is often initiated by reactive oxygen species, such as hydroxyl radicals (•OH). nih.gov These radicals can be generated through various natural processes, including the photolysis of dissolved organic matter in water. nih.gov The oxidative cleavage of the carbon-carbon double bond in alpha-olefins is a key reaction pathway. mdpi.com This process can lead to the formation of carbonyl-containing compounds like aldehydes and ketones, which may be further oxidized to carboxylic acids. mdpi.com Studies on the oxidation of long-chain α-olefins have shown that this cleavage can be achieved using environmentally friendly oxidants like hydrogen peroxide. mdpi.com

Reductive Transformation (Reductive Dechlorination): Under anaerobic or reducing conditions, such as those found in sediments or contaminated aquifers, reductive dechlorination is a principal degradation pathway for highly chlorinated compounds. epa.govnih.gov This process involves the substitution of a chlorine atom with a hydrogen atom. nih.gov The general trend observed is that as the number of chlorine atoms on the molecule decreases, further reductive dehalogenation becomes more challenging both energetically and kinetically. epa.gov For instance, the transformation of vinyl chloride occurs at a much slower rate than that of trichloroethene (TCE). epa.gov Biologically mediated transformations, often through cometabolism by microorganisms, play a significant role in anaerobic degradation, where the chlorinated compounds act as electron acceptors. epa.gov

Hydrolytic Stability and Products of Degradation

Hydrolysis is another potential degradation pathway for chlorinated compounds in water, although it is generally a slow process for many chlorinated alkanes and alkenes under natural environmental conditions. nih.gov

Hydrolytic Stability: The rate of hydrolysis can be influenced by pH. For some chlorinated compounds, hydrolysis is faster under basic conditions. nih.gov However, for many chlorinated hydrocarbons, hydrolysis in natural waters is extremely slow. nih.gov

Products of Degradation: Dehydrochlorination, the elimination of a hydrogen chloride (HCl) molecule, is a non-redox reaction that can occur with chlorinated alkanes, leading to the formation of less saturated and less halogenated compounds, such as olefins. nih.gov This process can be catalyzed by certain enzymes expressed by bacteria. researchgate.net The transformation of chlorinated paraffins to chlorinated olefins through the loss of HCl has been observed under thermal stress and exposure to reactive metal surfaces, which can be relevant in industrial settings. researchgate.netnih.gov The primary products of such dehydrohalogenation reactions are chlorinated mono-olefins (COs) and di-olefins (CdiOs). researchgate.net

Photolytic and Radiolytic Transformation Studies

Photolytic and radiolytic processes involve the transformation of chemical compounds through the absorption of light and ionizing radiation, respectively.